



Application Notes and Protocols: Quantifying Pkd1 and Pkd2 Derepression Following RGLS4326 Treatment

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Compound of Interest		
Compound Name:	RGLS4326	
Cat. No.:	B15604184	Get Quote

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Introduction

Autosomal Dominant Polycystic Kidney Disease (ADPKD) is a prevalent monogenic disorder characterized by the progressive development of renal cysts, often leading to end-stage renal disease.[1] The disease is primarily caused by mutations in the PKD1 or PKD2 genes, which encode for Polycystin-1 (PC1) and Polycystin-2 (PC2), respectively.[2] A key pathogenic mechanism in ADPKD involves the upregulation of the microRNA-17 (miR-17) family, which post-transcriptionally represses the expression of Pkd1 and Pkd2.[3][4]

RGLS4326 is a first-in-class short oligonucleotide inhibitor of miR-17 designed to treat ADPKD. [5] By binding to and inhibiting miR-17, **RGLS4326** disrupts the repression of Pkd1 and Pkd2, leading to an increase in the levels of their corresponding proteins, PC1 and PC2.[6] This derepression of Pkd1 and Pkd2 is a critical biomarker for the therapeutic efficacy of **RGLS4326**. These application notes provide detailed protocols for quantifying the derepression of Pkd1 and Pkd2 at both the mRNA and protein levels following treatment with **RGLS4326**.

Signaling Pathway and Mechanism of Action

RGLS4326 acts by inhibiting the function of the miR-17 family of microRNAs. In the context of ADPKD, miR-17 binds to the 3' untranslated region (3'-UTR) of Pkd1 and Pkd2 messenger

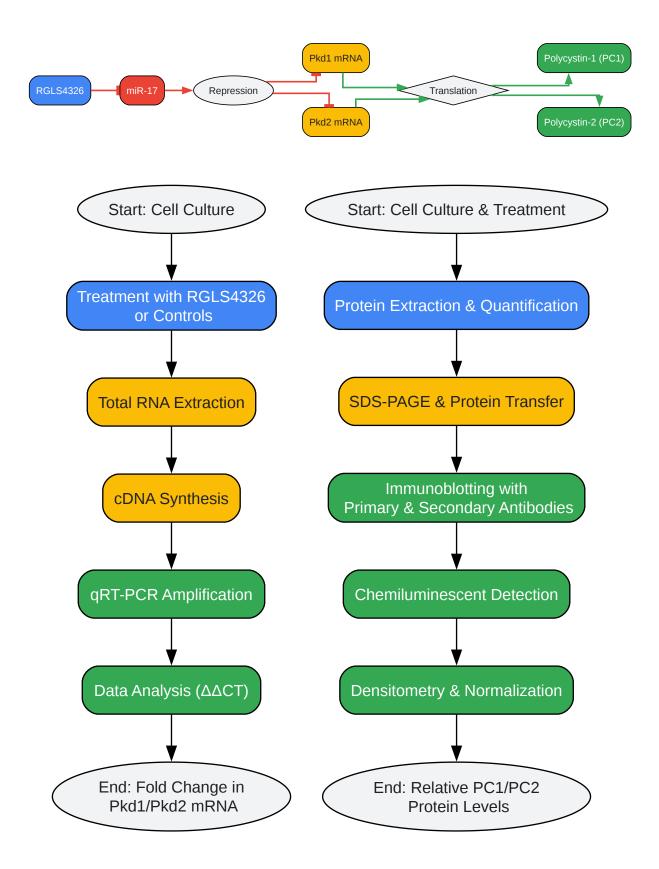






RNA (mRNA), leading to their degradation and a subsequent reduction in the synthesis of PC1 and PC2 proteins.[4] **RGLS4326**, as an anti-miR oligonucleotide, prevents this interaction, thereby stabilizing Pkd1 and Pkd2 mRNA and promoting the translation of PC1 and PC2.[7]





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